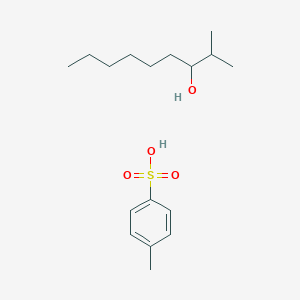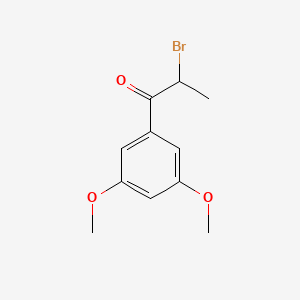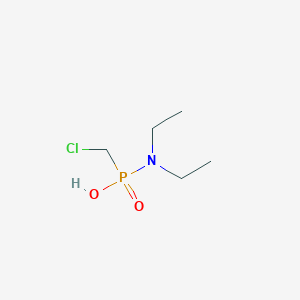
P-(Chloromethyl)-N,N-diethylphosphonamidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-(Chloromethyl)-N,N-diethylphosphonamidic acid is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloromethyl group attached to a phosphonamidic acid moiety, which imparts distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-(Chloromethyl)-N,N-diethylphosphonamidic acid typically involves the chloromethylation of a suitable precursor. One common method is the reaction of diethylphosphonamidic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of environmentally friendly chloromethylating agents and catalysts is a focus to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
P-(Chloromethyl)-N,N-diethylphosphonamidic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to yield phosphine derivatives.
Hydrolysis: In the presence of water or aqueous base, the chloromethyl group can hydrolyze to form hydroxymethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Applications De Recherche Scientifique
P-(Chloromethyl)-N,N-diethylphosphonamidic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and polymers with unique properties
Mécanisme D'action
The mechanism of action of P-(Chloromethyl)-N,N-diethylphosphonamidic acid involves the reactivity of the chloromethyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparaison Avec Des Composés Similaires
Similar Compounds
- P-(Chloromethyl)phosphonic acid
- N,N-Diethylphosphonamidic acid
- Chloromethylphosphonic dichloride
Uniqueness
P-(Chloromethyl)-N,N-diethylphosphonamidic acid is unique due to the combination of the chloromethyl group and the diethylphosphonamidic acid moiety. This combination imparts distinct reactivity and functionality, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both research and industrial settings .
Propriétés
Numéro CAS |
66802-54-8 |
|---|---|
Formule moléculaire |
C5H13ClNO2P |
Poids moléculaire |
185.59 g/mol |
Nom IUPAC |
chloromethyl-N,N-diethylphosphonamidic acid |
InChI |
InChI=1S/C5H13ClNO2P/c1-3-7(4-2)10(8,9)5-6/h3-5H2,1-2H3,(H,8,9) |
Clé InChI |
HZYDKMQHVNSADT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(=O)(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
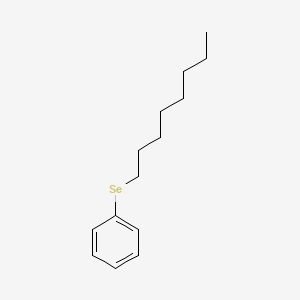
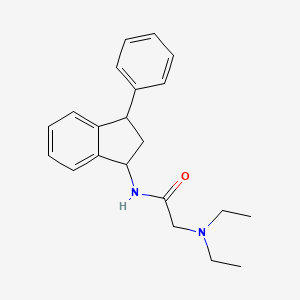

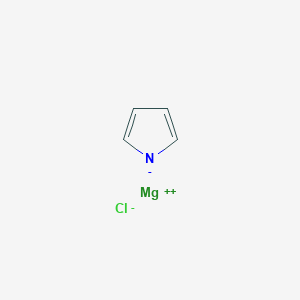
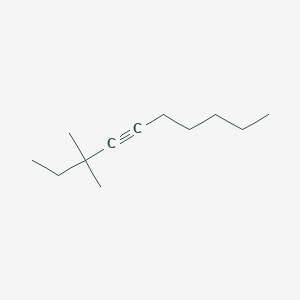
![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)

![Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14478032.png)
![(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate](/img/structure/B14478036.png)
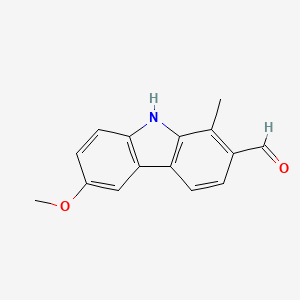
![7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14478041.png)
